molecular formula C13H16N2O3 B1271343 1-(1-Adamantyl)imidazolidine-2,4,5-trione CAS No. 37428-73-2

1-(1-Adamantyl)imidazolidine-2,4,5-trione

Cat. No.: B1271343
CAS No.: 37428-73-2
M. Wt: 248.28 g/mol
InChI Key: HSAMZIXLIWFURG-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)imidazolidine-2,4,5-trione (CAS 37428-73-2) is a high-purity research chemical supplied for investigative use in biochemical studies. This compound belongs to the imidazolidine-2,4,5-trione (parabanic acid) class and incorporates a lipophilic 1-adamantyl moiety, a structure known to enhance bioactivity and binding affinity in medicinal chemistry. Recent scientific literature highlights its significant value in pharmaceutical and chemical biology research, particularly as a key scaffold for inhibiting critical enzymes. It acts as an inhibitor for soluble epoxide hydrolase (sEH), an enzyme target involved in inflammatory processes, pain, and cardiovascular and neurological diseases . Furthermore, studies have shown that derivatives of imidazolidine-2,4,5-trione containing an adamantane fragment are potent inhibitors of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . Inhibiting TDP1 is a promising strategy in oncology to enhance the efficacy of existing chemotherapeutic agents . Replacing the urea group in known inhibitors with an imidazolidine-2,4,5-trione ring can significantly improve water solubility, which aids in formulation and bioavailability for in vitro studies . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMZIXLIWFURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368763
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37428-73-2
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1 Adamantyl Imidazolidine 2,4,5 Trione and Analogous Structures

Cyclization Reactions of Adamantyl-Substituted Ureas with Oxalyl Chloride

The most prevalent and direct method for the synthesis of 1-(1-adamantyl)imidazolidine-2,4,5-trione and its analogs involves the cyclization of corresponding adamantyl-substituted urea (B33335) precursors with oxalyl chloride. This method is favored for its efficiency and the high yields it typically affords under mild conditions. researchgate.net

Synthesis of Adamantylurea Precursors

The requisite adamantyl-substituted ureas are generally prepared through the reaction of 1-adamantyl isocyanate with a suitable amine. This reaction is a straightforward and high-yielding method for accessing a wide variety of N-adamantylureas. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of THF and dimethylformamide (DMF), often in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to facilitate the reaction.

In one common approach, 1-adamantyl isocyanate is reacted with a primary or secondary amine in THF with triethylamine. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. For less reactive amines, stronger bases or microwave heating can be employed to drive the reaction to completion.

Amine ReactantSolventBaseConditionsProductYield
HeteroarylamineTHFTriethylamine70°C, 4 days1-(1-Adamantyl)-3-(heteroaryl)ureaVariable
SulfonamideTHF:DMF (1:1)TriethylamineMicrowave, 200°C, 10 min1-(1-Adamantyl)-3-(benzenesulfonamide)ureaGood

Optimized Reaction Conditions for Imidazolidine-2,4,5-trione Ring Formation

The cyclization of adamantyl-substituted ureas with oxalyl chloride to form the imidazolidine-2,4,5-trione ring has been optimized to achieve high yields. Key parameters influencing the success of this reaction include the choice of solvent, the presence of a base, reaction temperature, and the stoichiometry of the reactants.

Solvents: Anhydrous aprotic solvents are essential to prevent the hydrolysis of oxalyl chloride. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are the most commonly used solvents for this transformation. researchgate.netmdpi.comnih.gov

Catalysts/Bases: While the reaction can proceed without a catalyst, the addition of a tertiary amine base, such as triethylamine (Et₃N), is often employed to neutralize the hydrogen chloride (HCl) gas generated during the reaction. researchgate.net This prevents the protonation of the urea nitrogen, which would deactivate it towards nucleophilic attack. In some procedures, a catalytic amount of dimethylformamide (DMF) is added, which is known to catalyze the formation of acid chlorides from carboxylic acids and oxalyl chloride, and may play a similar role in this reaction.

Temperature: The reaction is typically performed at low to moderate temperatures. The initial addition of oxalyl chloride to the solution of the urea is often carried out at 0-5 °C to control the exothermic reaction. mdpi.com Following the initial addition, the reaction mixture may be allowed to warm to room temperature or refluxed to ensure complete cyclization. researchgate.netnih.gov

Stoichiometry: Oxalyl chloride is generally used in a slight excess (e.g., 1.2 to 1.3 equivalents) to ensure the complete conversion of the starting urea. researchgate.net

A general procedure involves dissolving the adamantyl-substituted urea in an anhydrous solvent, cooling the solution in an ice bath, and then adding oxalyl chloride dropwise. A base such as triethylamine may be added prior to the oxalyl chloride. After the addition is complete, the reaction is stirred at a controlled temperature for a specified period. The product is then typically isolated by filtration to remove any precipitated salts, followed by evaporation of the solvent and purification of the residue, often by recrystallization or column chromatography.

Adamantylurea SubstrateSolventBase/CatalystTemperatureTimeYield
1,1'-(Alkyl-1,n-diyl)bis[3-(adamantan-1-yl)ureas]THFNot specifiedReflux2 hHigh
1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureaDichloromethaneNot specified0-5 °C to RT3 hGood
Norabietyl/Nordehydroabietyl adamantane (B196018) ureasDichloromethaneTriethylamineRoom Temperature1 h62-72%

Mechanistic Elucidation of Cyclization Processes

The cyclization of a disubstituted urea with oxalyl chloride to form an imidazolidine-2,4,5-trione is believed to proceed through a stepwise mechanism. The initial step involves the nucleophilic attack of one of the urea nitrogen atoms on a carbonyl carbon of oxalyl chloride. This is followed by the elimination of a chloride ion to form an N-acyloxamoylurea intermediate.

Subsequent intramolecular nucleophilic attack by the second urea nitrogen atom on the remaining carbonyl group of the oxamoyl moiety leads to a tetrahedral intermediate. The collapse of this intermediate with the expulsion of a second chloride ion results in the formation of the five-membered imidazolidine-2,4,5-trione ring. The generation of two molecules of hydrogen chloride during this process necessitates the use of a base in many procedures to drive the reaction to completion.

Alternative Synthetic Routes to the Imidazolidine-2,4,5-trione Core

While the reaction of ureas with oxalyl chloride is the most common method, alternative synthetic strategies can also be employed to construct the imidazolidine-2,4,5-trione ring system.

Condensation of Urea Derivatives with Activated Carbonyls (e.g., Diethyl Oxalate)

An alternative approach to the imidazolidine-2,4,5-trione core involves the condensation of a urea derivative with an activated oxalic acid derivative, such as diethyl oxalate (B1200264). This method is analogous to the synthesis of parabanic acid from urea and diethyl oxalate. orgsyn.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

For the synthesis of an adamantyl-substituted analog, 1-(1-adamantyl)urea could theoretically be condensed with diethyl oxalate in the presence of a suitable base. The base deprotonates the urea, increasing its nucleophilicity and facilitating the initial attack on one of the ester carbonyl groups of diethyl oxalate. This is followed by an intramolecular cyclization and elimination of ethanol (B145695) to yield the desired this compound. While this method is plausible, specific examples of its application to adamantyl-substituted ureas are not widely reported in the literature.

Hydrolysis of 2,2-Dichloro-1,3-disubstituted Imidazolidine-4,5-diones

Another potential synthetic route involves the hydrolysis of a 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-dione intermediate. This precursor can be synthesized from the reaction of a carbodiimide (B86325) with oxalyl chloride. For instance, N,N'-di-(1-adamantyl)carbodiimide could be reacted with oxalyl chloride to form 1,3-di(1-adamantyl)-2,2-dichloroimidazolidine-4,5-dione.

Subsequent hydrolysis of this gem-dichloro intermediate would replace the two chlorine atoms with a carbonyl oxygen, yielding the corresponding 1,3-di(1-adamantyl)imidazolidine-2,4,5-trione. orgsyn.org This method offers an alternative pathway, particularly when the corresponding carbodiimide is readily available.

Strategies for Adamantane Introduction in Heterocyclic Synthesis

The incorporation of an adamantane group into heterocyclic frameworks is a key strategy for modulating the biological activity and pharmacokinetic properties of molecules. The rigid, three-dimensional structure of adamantane can enhance receptor binding, improve metabolic stability, and increase lipophilicity.

A primary method for introducing the adamantyl group in the synthesis of compounds like this compound involves the use of pre-functionalized adamantane building blocks. A common precursor is 1-adamantyl isocyanate, which can be readily prepared from 1-aminoadamantane. This isocyanate is a versatile intermediate that can react with various nucleophiles to form adamantyl-containing ureas, which are direct precursors to the target imidazolidine-2,4,5-trione ring system.

The synthesis of these crucial adamantyl-containing ureas can be achieved through several routes. One straightforward approach is the reaction of 1-adamantyl isocyanate with a wide range of primary and secondary amines, including heteroarylamines. nih.gov For less reactive amines, activation with a strong base like butyllithium (B86547) may be necessary to facilitate the reaction. nih.gov Another method involves the oxidative rearrangement of 1-N-(3-fluoroadamantyl) carboxamide using lead tetraacetate to yield the corresponding isocyanate, which can then be reacted with amines to form ureas. tandfonline.com

Beyond the isocyanate route, adamantane can be incorporated into heterocyclic systems through other synthetic transformations. For instance, adamantane-containing amines can be used in condensation reactions to form part of a heterocyclic ring. Additionally, adamantylzinc reagents, prepared from adamantyl bromides, can undergo Negishi cross-coupling reactions to attach the adamantyl group to a pre-existing heterocyclic core. acs.org These methods provide a toolkit for chemists to strategically place the adamantane moiety in a variety of heterocyclic scaffolds.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

Further modification of the core heterocyclic structure allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. For imidazolidine-2,4,5-trione derivatives, key derivatization strategies include N-substitution and the creation of spirocyclic systems.

N-Substitution Approaches for Imidazolidine-2,4,5-trione Derivatives

The nitrogen atoms of the imidazolidine-2,4,5-trione ring provide convenient handles for introducing a wide variety of substituents. The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is often achieved through the cyclization of a 1,3-disubstituted urea with oxalyl chloride. nih.gov This method is highly versatile, as the substituents on the urea precursor directly translate to the final product. For example, reacting a 1-(1-adamantyl)-3-aryl urea with oxalyl chloride would yield a 1-(1-adamantyl)-3-arylimidazolidine-2,4,5-trione.

N-Alkylation can be accomplished by reacting the N-H group of an imidazolidine (B613845) derivative with an alkyl halide in the presence of a base. This allows for the introduction of various alkyl chains, which can influence the compound's solubility and lipophilicity.

N-Arylation introduces aromatic or heteroaromatic rings onto the nitrogen atoms of the imidazolidine core. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are effective for this transformation, utilizing arylboronic acids as the aryl source. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a range of functional groups.

The ability to introduce different substituents at both the N-1 and N-3 positions of the imidazolidine-2,4,5-trione ring is crucial for creating a diverse library of compounds for biological screening.

Synthesis of Spiro-Imidazolidinediones

Spiro-imidazolidinediones represent a class of compounds where one of the carbon atoms of the imidazolidine ring is also part of another ring system. This creates a rigid, three-dimensional structure that can be advantageous for receptor interaction.

A common strategy for the synthesis of spiro-imidazolidinediones involves the Bucherer-Bergs reaction or related multicomponent reactions. For instance, the condensation of a cyclic ketone, such as adamantanone, with an amine and a cyanide source can lead to the formation of a spiro-imidazolidine derivative. A more direct approach for creating spiro[adamantane-2,2'-imidazolidine] involves the condensation of adamantanone with 1,2-diaminoethane. researchgate.net

Another approach to spiro-imidazolidinediones involves the 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes that are part of another ring system. This method has been used to synthesize complex dispiro compounds containing both adamantane and thiohydantoin fragments. beilstein-archives.org

Furthermore, the Knoevenagel condensation of imidazolidine-2,4-dione with aromatic aldehydes can produce 5-arylidene imidazolidine-2,4-dione derivatives. These intermediates can then undergo further reactions, such as cycloadditions, to generate spirocyclic systems. ijacskros.com

These synthetic strategies provide access to a wide array of adamantyl-containing and analogous imidazolidine-2,4,5-triones and their derivatives, enabling the exploration of their chemical and biological properties.

Detailed spectroscopic and structural data for the specific compound this compound, as required by the provided outline, is not available in the public domain through the conducted searches. While general information regarding the analytical techniques (NMR, IR, Mass Spectrometry, and X-ray Crystallography) and data for related adamantane or imidazolidine structures exists, the specific experimental results for this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the specified compound. Fulfilling the request would require access to proprietary research data or laboratory analysis of the compound, which is beyond the scope of this tool.

Advanced Spectroscopic and Structural Elucidation of 1 1 Adamantyl Imidazolidine 2,4,5 Trione

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A definitive table of bond lengths, bond angles, and torsional angles for 1-(1-Adamantyl)imidazolidine-2,4,5-trione cannot be constructed without the crystallographic information file (CIF) or a publication detailing the crystal structure analysis. Such data would typically reveal the precise geometry of both the rigid adamantyl cage and the planar imidazolidine-2,4,5-trione ring system, as well as the nature of the linkage between them.

For context, in related imidazolidine-2,4,5-trione structures, the bond lengths and angles within the heterocyclic ring are influenced by the nature of the substituents at the N1 and N3 positions. The bulky and lipophilic adamantyl group at the N1 position of the target molecule would be expected to influence the local geometry, though the extent of this influence can only be confirmed through experimental data.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Similarly, a detailed investigation of the crystal packing and specific intermolecular interactions of this compound is not possible without experimental crystallographic data.

In the solid state, molecules of this type are expected to pack in a manner that maximizes van der Waals forces and, if present, hydrogen bonding. The imidazolidine-2,4,5-trione moiety contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen atoms). This would typically lead to the formation of hydrogen-bonded networks, such as chains or dimers, which are common motifs in the crystal structures of related compounds.

Biological Activity and Mechanistic Investigations of 1 1 Adamantyl Imidazolidine 2,4,5 Trione and Analogues

Enzyme Inhibition Studies

The rigid, lipophilic adamantane (B196018) cage combined with the heterocyclic imidazolidine-2,4,5-trione core creates a unique pharmacophore capable of interacting with the active sites of various enzymes. Research has focused on several key enzymatic targets implicated in a range of pathologies.

Derivatives of imidazolidine-2,4,5-trione have emerged as noteworthy inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two serine hydrolases critical to the regulation of cholinergic neurotransmission. mdpi.com A series of novel inhibitors featuring the imidazolidine-2,4,5-trione moiety demonstrated significantly higher inhibitory activity on acetylcholinesterase compared to the standard drug rivastigmine (B141). mdpi.comnih.gov These compounds have also shown promise as potent inhibitors of butyrylcholinesterase, with some analogues exhibiting greater efficacy than the internal standards rivastigmine and galanthamine. mdpi.comnih.gov

For instance, the compound 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione was identified as a particularly potent BChE inhibitor with an IC₅₀ value of 1.66 μmol/L. mdpi.comnih.gov Studies on adamantyl-based esters have further highlighted the importance of the adamantane group in cholinesterase inhibition. nih.gov The bulky adamantane structure is a key feature in several known therapeutic agents. nih.gov In one study, an adamantyl-based ester bearing 2,4-dichloro substituents on its phenyl ring was found to be the most potent AChE inhibitor among the tested series, with an IC₅₀ value of 77.15 µM. nih.gov

Table 1: Cholinergic Enzyme Inhibition by Imidazolidine-2,4,5-trione Analogues

The imidazolidine-2,4,5-trione scaffold has been systematically investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and cardio-protective epoxy-fatty acids. nih.govescholarship.org A series of inhibitors containing the imidazolidine-2,4,5-trione pharmacophore, many featuring an adamantane substituent, have been synthesized and evaluated. nih.govnih.gov The inhibitory potencies of these compounds were found to span a wide range, from 8.4 μM down to 0.4 nM. nih.govescholarship.orgnih.gov

Specifically, a series of 1,3-(adamantan-1(2)-yl)imidazolidine-2,4,5-triones were synthesized and tested in vitro as inhibitors of human sEH. researchgate.net Several of these compounds demonstrated high inhibitory activity, with IC₅₀ values ranging from 1.6 to 650 nM, marking them as promising candidates for sEH inhibition. researchgate.net While these trione (B1666649) derivatives are sometimes less potent than their corresponding urea (B33335) precursors, they possess significantly higher water solubility, which facilitates easier formulation. nih.govnih.gov Molecular docking studies suggest that the trione moiety can form new bonds with the active site of sEH, which helps to explain their observed potency. nih.govescholarship.org

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by Adamantyl Imidazolidine-2,4,5-triones and Analogues

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that represents a key target in anticancer therapy, as its inhibition can enhance the efficacy of topoisomerase I (Top1) poisons like topotecan (B1662842) and irinotecan. mdpi.comnih.gov Research has demonstrated that imidazolidine-2,4,5-triones bearing adamantane substituents are effective inhibitors of TDP1. mdpi.com

In one study, new derivatives of abietic and dehydroabietic acids were synthesized containing an adamantane fragment linked via an imidazolidine-2,4,5-trione group. mdpi.com These compounds were shown to inhibit the TDP1 enzyme in submicromolar concentrations. mdpi.com The adamantane moiety is a common feature in many potent TDP1 inhibitors, where it is thought to enhance lipophilicity and stability. nih.gov The development of such compounds is a promising strategy for creating new agents that can be used in combination therapies to overcome cancer drug resistance. mdpi.comnih.gov

The evaluation of cholinergic enzyme inhibition is commonly performed using Ellman's method, a rapid, sensitive, and well-established colorimetric assay. aatbio.comsemanticscholar.org This spectrophotometrical technique measures the activity of cholinesterases based on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine. aatbio.comnih.gov

The core principle of the assay involves the enzymatic cleavage of the thiocholine-derivative substrate by AChE or BChE. nih.gov This reaction yields thiocholine, which then reacts with Ellman's reagent, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), a chromogen. aatbio.comnih.gov This subsequent reaction produces the 5-thio-2-nitrobenzoic acid (TNB) anion, a yellow-colored product that can be quantified by measuring the increase in absorbance, typically at 412 nm. aatbio.comnih.govresearchgate.net The rate of color formation is directly proportional to the cholinesterase activity, allowing for the determination of enzyme kinetics and the inhibitory potential (e.g., IC₅₀ values) of test compounds. aatbio.comsemanticscholar.org While the method is considered a gold standard, factors such as the relative concentrations of DTNB and the substrate must be optimized to ensure accuracy, as a high excess of DTNB can potentially inhibit the enzymatic hydrolysis of ATCh. nih.govresearchgate.net

Antimicrobial Spectrum of Activity

The adamantane nucleus is a well-known pharmacophore in antimicrobial drug discovery. Its incorporation into various heterocyclic systems has yielded compounds with significant activity against a range of pathogenic microorganisms.

While specific data on the antibacterial activity of 1-(1-adamantyl)imidazolidine-2,4,5-trione is limited, studies on structurally related adamantane-containing heterocycles provide strong evidence for the antimicrobial potential of this class of compounds. For example, N-Mannich bases derived from 5-(1-adamantyl)-1,2,4-triazoline-3-thiones were tested against a panel of bacteria. researchgate.net The results indicated that Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, were generally more sensitive to these compounds than Gram-negative strains. researchgate.net

This trend of higher efficacy against Gram-positive bacteria is observed in other related classes. Studies on thiazolidine-2,4-dione hybrids showed good to limited activity against Gram-positive strains, while no inhibitory effect was seen on the tested Gram-negative bacteria. nih.gov Similarly, novel linezolid-based oxazolidinones demonstrated enhanced potency against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, compared to their Gram-negative counterparts. semanticscholar.org This collective evidence suggests that adamantyl-imidazolidine derivatives are promising scaffolds for the development of new antibacterial agents, particularly those targeting Gram-positive pathogens.

Table 3: Antibacterial Activity of Adamantane-Containing Heterocyclic Analogues

Antifungal Properties against Pathogenic Fungi

Research into the antifungal properties of adamantane-containing compounds has shown that the adamantyl moiety can be a key pharmacophore in the development of new antifungal agents. While direct studies on this compound are not extensively documented in publicly available research, investigations into analogous structures provide significant insights into its potential efficacy against pathogenic fungi.

Derivatives of adamantane have demonstrated notable activity against various fungal species, including Candida albicans, a common opportunistic pathogen. For instance, certain 1-adamantyl-substituted 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their antifungal activity. Some of these compounds exhibited moderate activity against Candida albicans. nih.govnih.gov The lipophilic nature of the adamantane group is believed to facilitate the interaction of these molecules with fungal cell membranes, contributing to their antifungal action. nih.gov

Further studies on other adamantane derivatives have shown that their mechanism of action can involve the inhibition of essential fungal enzymes. For example, some adamantane-containing compounds have been found to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The antifungal potential of various heterocyclic compounds bearing an adamantane scaffold continues to be an active area of research, with many derivatives showing promising activity against a range of pathogenic fungi. ekb.egnih.gov

Antiviral Activity Assessment (e.g., against Influenza Viruses)

The adamantane core is famously associated with antiviral activity, particularly against influenza A viruses. The prototypical adamantane derivatives, amantadine (B194251) and rimantadine, were among the first effective antiviral drugs for the prevention and treatment of influenza A. nih.govnih.gov Their mechanism of action involves the inhibition of the M2 ion channel protein of the influenza A virus, which is essential for viral uncoating and replication within the host cell. nih.gov

The continuous emergence of drug-resistant influenza strains necessitates the development of new antiviral agents. The functionalization of the adamantane scaffold remains a promising strategy in the discovery of novel influenza virus inhibitors.

Anticancer Research Investigations

The unique structural features of the adamantane cage and the imidazolidine-2,4,5-trione ring have prompted investigations into their potential as anticancer agents.

Cytotoxicity Evaluation in Specific Cancer Cell Lines (e.g., Glioblastoma)

Recent studies have explored the cytotoxic effects of adamantane-containing imidazolidine-2,4,5-triones on cancer cell lines. In one study, newly synthesized imidazolidine-2,4,5-triones with both adamantane and natural product-derived substituents were evaluated for their cytotoxic concentrations on the glioblastoma cell line SNB19. mdpi.com Glioblastoma is an aggressive and highly lethal form of brain cancer. nih.gov The evaluation of novel compounds against this challenging cancer type is a critical area of research.

The broader family of imidazolidine (B613845) derivatives has also been investigated for its anticancer potential across various cell lines. For instance, certain 2-thioxoimidazolidin-4-one derivatives have demonstrated antiproliferative activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. nih.gov Similarly, other imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been screened for their activity against the MCF-7 breast cancer cell line. doi.org

Interactive Data Table: Cytotoxicity of Adamantane and Imidazolidine Analogues in Cancer Cell Lines

Compound Type Cancer Cell Line Activity/Endpoint Reference
Adamantane-imidazolidine-2,4,5-trione analogue SNB19 (Glioblastoma) Cytotoxicity evaluation mdpi.com
2-Thioxoimidazolidin-4-one derivative HepG-2 (Liver Cancer) Antiproliferative activity nih.gov
2-Thioxoimidazolidin-4-one derivative HCT-116 (Colon Cancer) Antiproliferative activity nih.gov
Imidazolidine-2,4-dione derivative MCF-7 (Breast Cancer) Anticancer activity doi.org

Exploration of Molecular Targets and Pathways (e.g., Enzyme or Receptor Modulation, MDM2/p53 interaction)

A significant focus of anticancer drug discovery is the identification of molecular targets and pathways through which a compound exerts its effects. For imidazolidine-based compounds, one of the key investigated pathways is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. The inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy as it can lead to the reactivation of p53's tumor-suppressing functions. nih.govnih.gov

A novel series of 4-imidazolidinone-containing compounds have been synthesized and identified as potent inhibitors of the MDM2/p53 interaction. nih.gov Mechanistic studies revealed that these compounds could activate p53 and its target genes, leading to the induction of apoptosis in cancer cells with wild-type p53. nih.gov

Furthermore, other research has focused on different enzymatic targets. For example, adamantane derivatives linked to an imidazolidine-2,4,5-trione have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.com Tdp1 is a DNA repair enzyme, and its inhibition can enhance the efficacy of certain chemotherapeutic drugs. researchgate.net

Other Biological Effects under Academic Scrutiny (e.g., Anti-inflammatory Effects, Herbicidal Properties)

Beyond the realms of antimicrobial and anticancer research, adamantane and imidazolidine derivatives have been explored for other potential biological applications.

The anti-inflammatory properties of adamantane derivatives have been a subject of interest. Several studies have reported the synthesis of adamantane-containing triazoles and their evaluation for anti-inflammatory activity. nih.govnih.gov Some of these compounds have demonstrated significant dose-dependent anti-inflammatory effects in animal models. nih.gov

In the field of agricultural science, imidazolidine-2,4,5-trione derivatives have been investigated for their herbicidal properties. Research has shown that compounds with a propyl or isopropyl group at the 3-position of the 2,4,5-imidazolidinetrione ring exhibit good herbicidal activity. nih.gov This suggests that the imidazolidinetrione scaffold could be a valuable template for the development of new herbicides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Adamantane (B196018) Substitution Pattern on Biological Activity

The adamantane moiety is a key pharmacophore whose point of attachment to the heterocyclic ring significantly influences biological activity. Studies on related adamantyl derivatives as inhibitors of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) have demonstrated that the substitution pattern is critical. For instance, the bioisosteric replacement of a ureide group with an imidazolidine-2,4,5-trione (also known as a parabanic acid) fragment was explored to improve solubility and bioavailability. mdpi.com Within this series, the type of attachment of the adamantane fragment—whether at the 1-position or the 2-position of the adamantane scaffold—was investigated. mdpi.com

The bulky and lipophilic nature of the adamantane group is generally crucial for anchoring the molecule within the active sites of target enzymes, such as soluble epoxide hydrolase (sEH). nih.govresearchgate.netnih.gov While direct comparative data for 1-(1-Adamantyl)imidazolidine-2,4,5-trione versus its 2-adamantyl isomer is limited in the context of sEH inhibition, research on analogous urea (B33335) precursors suggests that the 1-adamantyl substitution is often preferred for optimal binding. researchgate.net The tetrahedral arrangement of carbon atoms in 1-adamantyl provides a broad, rigid hydrophobic surface that can engage in favorable van der Waals interactions within a hydrophobic pocket of an enzyme's active site.

Effects of Substituents on the Imidazolidine-2,4,5-trione Ring System on Biological Potency

The imidazolidine-2,4,5-trione ring features two nitrogen atoms (N-1 and N-3) that can be substituted, offering opportunities to modulate the compound's biological potency. In the parent compound, the N-1 position is occupied by the adamantyl group. Modifications at the N-3 position have been shown to drastically alter inhibitory activity against various enzymes.

In a series of 1,3-substituted imidazolidine-2,4,5-triones designed as cholinesterase inhibitors, the nature of the substituent at the N-1 position (an aryl group in this case) significantly impacted potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Compounds with branched, lipophilic substituents, such as isopropyl groups on the phenyl ring at N-1, demonstrated high inhibitory activity. mdpi.com For example, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione was a potent BChE inhibitor. mdpi.comnih.gov This highlights that while the adamantane group provides a strong lipophilic anchor, further substitutions on the second nitrogen of the imidazolidine (B613845) ring are critical for fine-tuning the interaction with the target enzyme.

For inhibitors of soluble epoxide hydrolase (sEH), a series of 1,3-(adamantan-1(2)-yl)imidazolidine-2,4,5-triones were synthesized and tested. The inhibitory activity of these compounds was found to be in the nanomolar range, indicating potent inhibition. researchgate.net The specific substitutions on the second adamantyl group or other moieties at the N-3 position were crucial in determining the final potency, with IC50 values ranging from 1.6 nM to 650 nM. researchgate.net

Table 1: Effect of N-1 Phenyl Substitution on Cholinesterase Inhibition by Imidazolidine-2,4,5-trione Derivatives Data derived from a study on non-adamantyl analogs to illustrate the principle of substitution effects.

Compound IDN-1 Phenyl SubstituentAChE IC50 (μmol/L)BChE IC50 (μmol/L)
3d4-isopropyl16.61.66
3e4-chloro13.82.79
3g2,6-diisopropyl15.12.61
3h3-chloro-4-methyl15.52.07

Correlation between Molecular Structure and Biological Selectivity

Structural modifications to the this compound scaffold can impart selectivity for different enzyme targets. The substitution patterns on the imidazolidine ring are a primary determinant of this selectivity.

For instance, in the series of cholinesterase inhibitors, subtle changes in the substitution on the N-1 phenyl ring led to significant shifts in selectivity between AChE and BChE. mdpi.com As shown in the table above, compound 3d (1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) was 10-fold more selective for BChE over AChE. mdpi.comnih.gov In contrast, other analogs showed less pronounced selectivity. This suggests that the size and electronic properties of the substituents at the N-1 and N-3 positions govern the complementary interactions with amino acid residues that differ between the active sites of these two related enzymes.

In a different context, derivatives of imidazolidine-2,4,5-triones based on dehydroabietylamine (B24195) were evaluated as inhibitors of tyrosyl DNA phosphodiesterases 1 and 2 (TDP1 and TDP2). nih.gov Interestingly, while several imidazolidine-2,4,5-trione derivatives effectively inhibited TDP1, only the 2-thioxoimidazolidine-4,5-dione analogs showed activity against TDP2. nih.gov This demonstrates that modification of the core heterocyclic ring—in this case, replacing a carbonyl oxygen with sulfur—can be a powerful strategy for inducing dual-target activity or altering the selectivity profile of the compound class.

Relationship between Structural Modifications and Enhanced Water Solubility to Facilitate In Vitro Studies

A significant challenge in the development of adamantane-containing compounds is their poor water solubility, which complicates formulation and in vitro biological assays. mdpi.comnih.gov A key structural modification to address this is the conversion of a corresponding N,N'-disubstituted urea into an imidazolidine-2,4,5-trione.

This cyclization reaction with oxalyl chloride replaces the urea group with the trione (B1666649) ring system. nih.govresearchgate.net This structural change has been shown to significantly enhance water solubility. nih.govnih.gov The improvement is attributed to two main factors:

Disruption of Intermolecular Interactions: Adamantyl ureas often exhibit strong intermolecular hydrogen bonding, leading to stable crystal lattices, high melting points, and low solubility. The imidazolidine-2,4,5-trione structure prevents these specific urea-urea interactions. nih.gov

Increased Hydrogen Bond Acceptors: The introduction of additional carbonyl groups in the trione ring provides more hydrogen bond acceptors (HBAs), which can improve interactions with water molecules. nih.gov

While this modification improves solubility, it sometimes comes at the cost of reduced potency compared to the parent urea. nih.govnih.gov However, the resulting imidazolidine-2,4,5-triones often retain activity in the desirable nanomolar range, making the trade-off acceptable for achieving better physicochemical properties for easier formulation and in vitro testing. nih.govresearchgate.net This strategy has been successfully applied to create soluble epoxide hydrolase inhibitors, allowing for more reliable biological evaluation. nih.govnih.gov The replacement of the ureide group with the parabanic acid fragment has also been successfully used to increase the solubility of potential TDP1 inhibitors. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein.

Molecular docking studies have been instrumental in understanding the inhibitory activity of adamantyl-containing imidazolidine-2,4,5-triones, particularly against soluble epoxide hydrolase (sEH). nih.govnih.gov These simulations suggest a unique binding mode within the enzyme's active site that accounts for the high inhibitory activity observed in this class of compounds. researchgate.net

Soluble Epoxide Hydrolase (sEH): Docking simulations indicate that the imidazolidine-2,4,5-trione scaffold can form new bonds with the active site of sEH, which partly explains the observed potency of this new pharmacophore. nih.govnih.govescholarship.org While many derivatives are less potent than their corresponding urea (B33335) precursors, the computational models highlight that these new interactions could be optimized to increase potency. nih.govescholarship.org The primary interactions involve the trione (B1666649) moiety, while the bulky adamantyl group typically occupies a hydrophobic pocket within the enzyme's active site, a common feature for many sEH inhibitors. nih.govnih.gov The modeling has shown that the high inhibitory activity of this series of compounds is achieved by a unique mode of binding to the active site of the enzyme. researchgate.net

Below is a table summarizing the key interactions predicted by molecular docking studies.

Table 1: Predicted Interactions of Adamantyl Imidazolidine-2,4,5-Trione with sEH Active Site
Interacting Moiety of Ligand Interacting Residue/Region of sEH Type of Interaction Reference
Imidazolidine-2,4,5-trione Active Site Residues Hydrogen Bonding nih.gov, nih.gov
Adamantyl Group Hydrophobic Pocket Hydrophobic Interactions nih.gov
Second Urea Group (in di-ureas) Ser374 Hydrogen Bonding escholarship.org

TDP1, Cholinesterases, and MecR1: While the imidazolidine-2,4,5-trione core has been investigated for the inhibition of other enzymes like acetylcholinesterase and butyrylcholinesterase, these studies focused on derivatives with different substituents, not the 1-(1-adamantyl) moiety. mdpi.comnih.govresearchgate.net A comprehensive review of the scientific literature did not yield specific molecular docking studies of 1-(1-Adamantyl)imidazolidine-2,4,5-trione with Tyrosyl-DNA phosphodiesterase 1 (TDP1), cholinesterases, or the methicillin (B1676495) resistance regulator MecR1.

Computational studies have been crucial in identifying the imidazolidine-2,4,5-trione ring as a new primary pharmacophore for the design of sEH inhibitors. nih.govnih.govescholarship.org A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key features of this pharmacophore include:

Hydrogen Bond Acceptors: The multiple carbonyl groups on the imidazolidine-2,4,5-trione ring act as hydrogen bond acceptors (HBAs). escholarship.org

Hydrophobic Moiety: A large, lipophilic group, such as the adamantyl substituent, is essential for anchoring the inhibitor in a hydrophobic region of the enzyme's binding site. nih.gov

Molecular docking highlights potential new bonds between the trione ring and the enzyme, which could be exploited to enhance binding affinity and potency. nih.govescholarship.org This new pharmacophore yields molecules that are not only potent inhibitors but also possess improved physicochemical properties, such as higher water solubility compared to their urea-based predecessors, making them easier to formulate. nih.govnih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

A search of the available scientific literature did not identify specific Density Functional Theory (DFT) studies conducted on this compound. While DFT is a common method for investigating the electronic structure and reactivity of heterocyclic compounds, dedicated research on this particular molecule has not been published.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Protein Dynamics

There were no specific Molecular Dynamics (MD) simulation studies focusing on this compound found in the reviewed literature. MD simulations could provide valuable information on the stability of the ligand-protein complex over time and the conformational changes that occur upon binding, but this has yet to be reported for this compound.

Quantum Chemical Calculations for Theoretical Predictions of Molecular Behavior

Specific quantum chemical calculations for this compound were not found in a review of the published scientific literature. Such calculations could offer deeper insights into the molecule's electronic properties, reaction mechanisms, and spectroscopic characteristics.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of 1-(1-adamantyl)imidazolidine-2,4,5-trione, typically involving the cyclization of adamantyl-containing ureas with oxalyl chloride, are effective, there is a clear need for the development of more advanced and efficient synthetic protocols. researchgate.net Future efforts in this area should prioritize methodologies that offer improved yields, reduced reaction times, milder conditions, and greater substrate scope.

Promising directions include the exploration of one-pot synthesis procedures. Such strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, can significantly enhance efficiency and reduce waste. For instance, a one-pot, three-component reaction involving an adamantyl amine, an isocyanate, and a cyclizing agent could streamline the assembly of the core structure. nih.gov

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, such as water ("on-water" synthesis), or solvent-free conditions, potentially utilizing techniques like grinding or mechanochemistry. rsc.orgscirp.org The development of catalytic methods, perhaps using novel nanocatalysts, could also offer a more sustainable and efficient route to the target compound and its derivatives. rsc.org The synthesis of related glycosyl imidazolidine-2,4,5-trione derivatives highlights the adaptability of the core chemistry to new, convenient, and practical protocols. researchgate.netasianpubs.org

Design and Synthesis of Advanced this compound Derivatives with Tuned Biological Profiles

The this compound scaffold has demonstrated significant potential as an inhibitor of enzymes like soluble epoxide hydrolase (sEH) and cholinesterases. researchgate.netnih.gov Future work should focus on the rational design and synthesis of next-generation derivatives with finely tuned biological activities, selectivity, and pharmacokinetic properties.

The adamantyl moiety is a key contributor to the biological activity of these compounds, largely due to its ideal lipophilicity and steric bulk, which can enhance binding to target proteins and improve metabolic stability. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the modification of both the adamantyl group and the imidazolidine-2,4,5-trione core. Key areas for exploration include:

Modification of the Adamantyl Cage: Introducing substituents at various positions on the adamantane (B196018) ring can modulate lipophilicity, solubility, and target engagement. For example, hydroxylation or the addition of polar groups could improve aqueous solubility, a common challenge with adamantyl-containing compounds. nih.gov

Substitution on the Imidazolidine (B613845) Ring: The nitrogen atoms of the imidazolidine-2,4,5-trione ring present opportunities for substitution. Introducing different alkyl or aryl groups could alter the electronic properties and steric profile of the molecule, potentially leading to enhanced potency or altered target selectivity. mdpi.com

Bioisosteric Replacement: Replacing the imidazolidine-2,4,5-trione core with other heterocyclic systems, while retaining the adamantyl pharmacophore, could lead to novel compounds with different biological activities. For instance, adamantyl-containing thiazolium salts have shown promise as butyrylcholinesterase inhibitors. nuph.edu.ua

The table below summarizes potential modifications and their expected impact on the biological profile of this compound derivatives.

Modification SiteType of ModificationRationale / Potential ImpactTarget Biological Activity
Adamantyl MoietyIntroduction of polar groups (e.g., -OH, -COOH)Improve aqueous solubility and pharmacokinetic properties. nih.govSoluble Epoxide Hydrolase (sEH), Cholinesterases
Adamantyl MoietyIntroduction of halogens (e.g., -F, -Cl)Modulate lipophilicity and electronic interactions with the target. mdpi.comCholinesterases, Anticancer
Imidazolidine Ring (N-3 position)Introduction of small alkyl or aryl groupsExplore new binding interactions within the target's active site. mdpi.comCholinesterases, sEH
Imidazolidine Ring (C-5 position)Spiro-functionalizationCreate three-dimensional diversity for novel target interactions. nih.govNovel enzyme targets

Integration of Experimental and Computational Approaches for Comprehensive Mechanistic Elucidation

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is essential for rational drug design. The integration of computational modeling with experimental validation offers a powerful strategy to achieve this.

Molecular docking studies have already provided initial insights into the binding modes of adamantyl-containing imidazolidine-triones within the active sites of enzymes like sEH and cholinesterases. researchgate.netnuph.edu.ua These studies suggest that the carbonyl groups of the trione (B1666649) ring can form key hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov Future research should employ more advanced computational techniques, such as:

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of binding interactions and potential conformational changes in the enzyme upon inhibitor binding. acs.org This can help to rationalize the high inhibitory activity of certain derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to guide the design of new, more potent inhibitors.

Quantum Chemistry Calculations: These calculations can be used to understand the electronic properties of the imidazolidine-2,4,5-trione scaffold and how these properties influence its reactivity and binding affinity. nih.gov

These computational predictions must be rigorously validated through experimental techniques. This includes kinetic analysis of enzyme inhibition to determine the mechanism of action (e.g., competitive, non-competitive) and biophysical methods like X-ray crystallography to obtain high-resolution structures of the inhibitor bound to its target protein. nih.govnih.gov

Exploration of the this compound Core as a Versatile Scaffold in Chemical Biology

The unique combination of the rigid, lipophilic adamantyl group and the functionally versatile imidazolidine-2,4,5-trione (parabanic acid) heterocycle makes this core structure an attractive scaffold for applications beyond traditional medicinal chemistry, extending into the broader field of chemical biology. researchgate.netrsc.org

The adamantane moiety itself is recognized for its ability to improve the pharmacokinetic properties of drug candidates and can serve as an anchor in drug delivery systems. nih.govpensoft.net The imidazolidine-2,4,5-trione ring, a derivative of parabanic acid, is a versatile building block found in compounds with a wide range of biological activities, including antitumor and antiepileptic properties. researchgate.net

Future research should explore the utility of the this compound scaffold in the following areas:

Development of Chemical Probes: By attaching reporter tags (e.g., fluorescent dyes, biotin) to the scaffold, it can be converted into a chemical probe to study the localization and function of its target proteins within cells.

Combinatorial Library Synthesis: The core structure is amenable to the synthesis of large libraries of derivatives through combinatorial chemistry. These libraries can be screened against a wide range of biological targets to identify novel hits for drug discovery.

Fragment-Based Drug Discovery: The adamantyl group and the imidazolidine-2,4,5-trione ring can be considered as distinct fragments. In a fragment-based approach, these or similar fragments could be identified as binders to a biological target, and then linked together to create high-affinity ligands.

The exploration of this scaffold's potential against new therapeutic targets is also a promising avenue. For example, derivatives of imidazolidine-2,4,5-triones have recently been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for anticancer drug development. nih.govmdpi.com This highlights the potential for "scaffold hopping" and the application of the this compound core to a diverse array of biological problems.

Q & A

Q. How are errors in spectroscopic assignments addressed during structural elucidation?

  • Methodological Answer : Overlapping NMR signals are deconvoluted using 2D techniques (HSQC, HMBC). Isotopic labeling (¹⁵N/²H) clarifies ambiguous couplings. X-ray crystallography provides definitive structural validation, while comparative databases (e.g., CCDC) cross-reference bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.